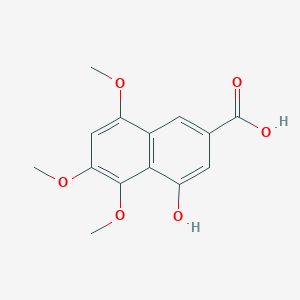

4-Hydroxy-5,6,8-trimethoxy-2-naphthalenecarboxylic acid

描述

4-Hydroxy-5,6,8-trimethoxy-2-naphthalenecarboxylic acid is a poly-substituted naphthalene derivative characterized by a hydroxyl group at position 4 and methoxy groups at positions 5, 6, and 8 on the naphthalene core. Its molecular formula is C₁₄H₁₄O₆ (molar mass: 278.26 g/mol) . The hydroxyl and methoxy substituents influence its solubility, acidity, and reactivity, making it a subject of interest in structure-activity relationship (SAR) studies.

属性

分子式 |

C14H14O6 |

|---|---|

分子量 |

278.26 g/mol |

IUPAC 名称 |

4-hydroxy-5,6,8-trimethoxynaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C14H14O6/c1-18-10-6-11(19-2)13(20-3)12-8(10)4-7(14(16)17)5-9(12)15/h4-6,15H,1-3H3,(H,16,17) |

InChI 键 |

LLAGSNVJKBUOKR-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC(=C(C2=C1C=C(C=C2O)C(=O)O)OC)OC |

产品来源 |

United States |

准备方法

Preparation Methods

General Synthetic Strategy

The preparation of 4-hydroxy-5,6,8-trimethoxy-2-naphthalenecarboxylic acid typically involves:

- Construction of the substituted naphthalene core.

- Introduction of methoxy groups at specific ring positions.

- Installation of the carboxylic acid group at position 2.

- Introduction or preservation of the hydroxyl group at position 4.

- Careful control of oxidation and aromatization steps to avoid degradation of methoxy substituents.

Detailed Stepwise Preparation (Based on Literature Analogues and Methods)

Step 1: Synthesis of Methoxylated Benzyl Precursors

- Starting from 3,5-dimethoxybenzyl derivatives, prepared via bromination and substitution reactions.

- Use of triethyl propane-1,1,2-tricarboxylate or related malonate esters to build up the carbon skeleton.

Step 2: Formation of Naphthalene Ring System

- Cyclization via Friedel-Crafts acylation or intramolecular condensation using polyphosphoric acid.

- This step forms tetrahydro- or dihydro-naphthoic acid intermediates with methoxy substituents intact.

Step 3: Aromatization and Oxidation

- Dehydrogenation over palladium on carbon catalyst in diphenyl or benzene solvent to aromatize the ring system.

- Oxidation steps carefully optimized to avoid cleavage or demethylation of methoxy groups.

Step 4: Introduction of Hydroxyl and Carboxylic Acid Groups

- Hydroxylation at position 4 can be achieved via selective demethylation or direct substitution.

- Carboxylic acid group is introduced or preserved at position 2, often via ester hydrolysis of methyl or ethyl esters prepared in earlier steps.

Alternative Modern Synthetic Approach Using Weinreb Amide and Grignard Reagents

A recent method (from Royal Society of Chemistry supplementary data) illustrates a versatile approach to substituted naphthalenecarboxylic acids involving:

- Conversion of the carboxylic acid to a Weinreb amide intermediate using N,N’-carbonyldiimidazole and N,O-dimethylhydroxylamine hydrochloride.

- Reaction of the Weinreb amide with Grignard reagents to form ketones.

- Conversion of ketones to oximes followed by acylation to oxime esters.

- Purification steps involving extraction, drying, and flash chromatography.

Data Table Summarizing Key Preparation Steps and Conditions

| Step No. | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Benzyl bromide synthesis | 3,5-dimethoxybenzyl bromide from 3,5-dimethoxybenzyl alcohol | Precursor for carbon skeleton |

| 2 | Cyclization (Friedel-Crafts) | Polyphosphoric acid, heating | Forms tetrahydro-naphthoic acid |

| 3 | Aromatization | Pd/C catalyst, diphenyl or benzene, reflux | Converts to aromatic naphthoate |

| 4 | Hydroxylation/Demethylation | Selective reagents depending on position | Introduces 4-hydroxy group |

| 5 | Ester hydrolysis | Acidic or basic hydrolysis | Converts ester to carboxylic acid |

| 6 | Weinreb amide formation | N,N’-carbonyldiimidazole, N,O-dimethylhydroxylamine hydrochloride, DCM | Intermediate for further functionalization |

| 7 | Grignard addition | Grignard reagent, THF, 0 °C to room temperature | Forms ketone intermediate |

| 8 | Oxime formation and acylation | Hydroxylamine hydrochloride, NaOAc, EtOH/H2O, acyl chloride, triethylamine | Forms oxime ester derivatives |

Challenges and Optimization Notes

- Methoxy group stability: Methoxy substituents are prone to cleavage or demethylation under harsh oxidative or acidic conditions; therefore, mild conditions and protective groups are often employed.

- Regioselectivity: Achieving substitution at positions 5, 6, and 8 requires precise control of reaction conditions and choice of starting materials.

- Air and moisture sensitivity: Many intermediates, especially Weinreb amides and Grignard reagents, require inert atmosphere techniques (nitrogen or argon) to prevent decomposition.

- Purification: Flash chromatography is commonly used to isolate intermediates and final products with high purity.

化学反应分析

2-Naphthalenecarboxylic acid, 4-hydroxy-5,6,8-trimethoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or functional groups.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

2-Naphthalenecarboxylic acid, 4-hydroxy-5,6,8-trimethoxy- has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

作用机制

The mechanism by which 2-Naphthalenecarboxylic acid, 4-hydroxy-5,6,8-trimethoxy- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, affecting the compound’s activity and specificity .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Isomers with Varied Methoxy Substitution

2-Naphthalenecarboxylic acid, 4-hydroxy-5,6,7-trimethoxy- (CAS 2982-16-3)

Ester Derivatives

a) Ethyl 4-acetoxy-5,6,8-trimethoxy-2-naphthoate (CAS 25936-85-0)

- Molecular Formula : C₁₈H₂₀O₇ (molar mass: 348.35 g/mol) .

- Key Differences : The hydroxyl group is acetylated (acetoxy), and the carboxylic acid is esterified (ethyl ester).

b) 5,6,7-Trimethoxy-2-naphthalenecarboxylic acid methyl ester (CAS 23673-53-2)

Quinoline-Based Analogues

Ethyl 4-hydroxy-5,6,8-trimethoxyquinoline-2-carboxylate (CAS 6046-71-5)

- Molecular Formula: C₁₅H₁₇NO₆ (molar mass: 307.30 g/mol) .

- Key Differences: Naphthalene core replaced with a quinoline ring (introducing nitrogen).

- Implications : The nitrogen atom alters electronic properties, possibly enhancing interactions with enzymes or receptors in biological systems.

Less Substituted Analogues

6-Hydroxy-2-naphthoic acid (CAS 16712-64-4)

Comparative Data Table

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Functional Groups |

|---|---|---|---|---|

| 4-Hydroxy-5,6,8-trimethoxy-2-naphthoic acid | C₁₄H₁₄O₆ | 278.26 | 4-OH, 5,6,8-OCH₃ | Carboxylic acid |

| 4-Hydroxy-5,6,7-trimethoxy-2-naphthoic acid | C₁₄H₁₄O₆ | 278.26 | 4-OH, 5,6,7-OCH₃ | Carboxylic acid |

| Ethyl 4-acetoxy-5,6,8-trimethoxy-2-naphthoate | C₁₈H₂₀O₇ | 348.35 | 4-OAc, 5,6,8-OCH₃, ethyl ester | Ester, Acetoxy |

| 5,6,7-Trimethoxy-2-naphthoic acid methyl ester | C₁₅H₁₆O₅ | 276.28 | 5,6,7-OCH₃, methyl ester | Ester |

| Ethyl 4-hydroxy-5,6,8-trimethoxyquinoline-2-carboxylate | C₁₅H₁₇NO₆ | 307.30 | Quinoline core, 4-OH, 5,6,8-OCH₃ | Ester, Hydroxyl |

| 6-Hydroxy-2-naphthoic acid | C₁₁H₈O₃ | 188.18 | 6-OH | Carboxylic acid |

Notes on Discrepancies and Limitations

- Data Gaps: Limited solubility and stability data for some compounds restrict direct pharmacological comparisons.

生物活性

4-Hydroxy-5,6,8-trimethoxy-2-naphthalenecarboxylic acid (also referred to as 4-Hydroxy-2-naphthalenecarboxylic acid) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 306.31052 g/mol. Its structure features multiple methoxy groups and a hydroxy group on a naphthalene ring, which are critical for its biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Anti-inflammatory Effects : In studies involving extracts from Heliotropium ovalifolium, compounds similar to this compound showed significant inhibition of cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). The IC50 values for these inhibitions were reported at 2.4 µM and 15.6 µM respectively in THP-1 cells .

- Antimicrobial Properties : The compound has been investigated for its antimicrobial potential against various pathogens. It has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum activity .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of hydroxy and methoxy groups facilitates hydrogen bonding and enhances binding affinity to specific enzymes or receptors involved in inflammatory pathways.

Comparative Analysis with Related Compounds

A comparative analysis highlights the uniqueness of this compound in relation to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid | C15H16O5 | Lacks additional methoxy group |

| 4-Hydroxy-5-methoxy-2-naphthalenecarboxylic acid | C14H14O4 | Fewer methoxy groups; simpler structure |

| This compound | C16H18O6 | Contains three methoxy groups; complex structure |

Case Studies

- Anti-inflammatory Activity : A study focusing on the anti-inflammatory effects of extracts from Heliotropium ovalifolium identified that the active compounds significantly inhibited IL-6 production in human monocytic cell lines. This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis .

- Antimicrobial Efficacy : Another investigation demonstrated that derivatives of naphthalene carboxylic acids exhibited potent antimicrobial properties against multiple bacterial strains. The study emphasized the need for further exploration into their mechanisms to develop effective antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。